molecular formula C10H6BrNO3 B1412513 Methyl 4-bromo-2-cyano-6-formylbenzoate CAS No. 1805016-18-5

Methyl 4-bromo-2-cyano-6-formylbenzoate

Cat. No.: B1412513
CAS No.: 1805016-18-5
M. Wt: 268.06 g/mol
InChI Key: XDVCHOZEQIPUPK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-formylbenzoate is a chemical compound with the molecular formula C10H6BrNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for Methyl 4-bromo-2-cyano-6-formylbenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-formylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Drug Development: Its unique structure makes it a valuable compound for the development of new pharmaceuticals.

    Material Science: The compound is used in the study of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-cyano-6-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound useful in research related to drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-6-cyano-4-formylbenzoate: Another benzoyl derivative with similar properties and applications.

    Methyl 4-bromo-2-cyano-6-fluorobenzoate: A fluorinated analog with distinct chemical behavior.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(4-12)2-8(11)3-7(9)5-13/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVCHOZEQIPUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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